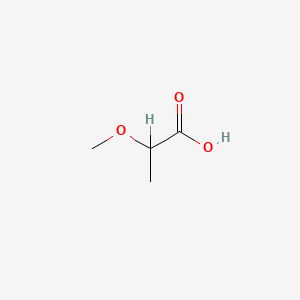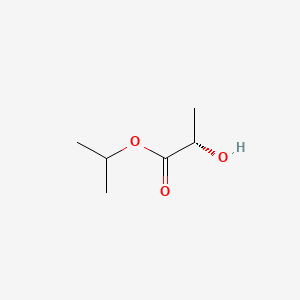
(Benzhydryloxy)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "(Benzhydryloxy)acetic acid" involves complex organic synthesis routes. For instance, studies have demonstrated various synthesis techniques, including the use of diphenyldiazomethane under neutral conditions for the protection of alcohols as benzhydryl ethers, a process that can be applied to a wide range of alcohol functionalities without the need for acid or base catalysis (Best et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(Benzhydryloxy)acetic acid" has been determined through various spectroscopic techniques, such as FT-IR, FT-Raman, and NMR, alongside single-crystal X-ray diffraction techniques. These methods have elucidated the presence of intermolecular interactions and the overall supramolecular architecture of these compounds, offering insights into their structural dynamics (Krishna Murthy et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving "(Benzhydryloxy)acetic acid" derivatives include a range of functional group transformations and reactivity patterns. For instance, the selective acetoxylation of arylalkanes under sonochemical activation showcases the compound's reactivity and its potential for synthesis in a controlled manner (Kumar et al., 2007).
Physical Properties Analysis
The physical properties of related compounds are characterized by their solid-state structures, which are stabilized by numerous intermolecular interactions. These interactions contribute to the material's thermal stability and decomposition patterns, as evidenced in the study of (Benzylthio)acetic acid and its thermal behavior (Sienkiewicz-Gromiuk et al., 2016).
Chemical Properties Analysis
The chemical properties of "(Benzhydryloxy)acetic acid" and its derivatives can be explored through their reactivity, as seen in the diverse reactions they undergo. For example, the study of oxidative condensation reactions catalyzed by dihydroxysalicylic acid demonstrates the versatility and range of reactions possible with these compounds, leading to the synthesis of new molecules (Dong et al., 2019).
Wissenschaftliche Forschungsanwendungen
Parasitological Applications (Benzhydryloxy)acetic acid, in combination with other substances, finds application in parasitological research. For instance, acetic acid serves as a fixing and dehydrating agent in the study of various helminths, aiding in their preparation for microscopic examination. This application is vital for understanding the morphology and lifecycle of these parasites (Rolbiecki, 2007).
Food Preservation Studies Research has explored the use of acetic acid as a food preservative. Its effectiveness is attributed to its toxicity to microorganisms, which is crucial for preventing food spoilage. The action of acetic acid on food spoilage microorganisms has been a subject of investigation, shedding light on its practical applications in the food industry (Levine & Fellers, 1940).
Chemical Synthesis and Physical-Chemical Properties Studies on the synthesis and properties of functional derivatives of certain organic acids, like (Benzhydryloxy)acetic acid, have been conducted. These studies focus on the development of synthetic methods and the analysis of physical-chemical properties, which are essential for discovering new biologically active compounds (Mikhal’chenko et al., 2017).
Molecular Interaction and Equilibrium Studies The interaction and equilibrium of acetic acid with other compounds, like benzene, have been analyzed. This research helps in understanding the molecular interactions and the formation of complexes, which is valuable in various chemical processes and industries (Nagai & Simamura, 1962).
Electrochemical and Computational Studies Acetic acid is used in studies involving electrocatalytic generation of dihydrogen, which have implications in energy research. These studies involve detailed electrochemical and computational analyses to understand the mechanisms involved in the process (Felton et al., 2007).
Cation Complex Studies The acetic acid-benzene cation complex has been studied for its geometrical and electronic structures. Such research is critical for advancing our understanding of chemical bonding and molecular structures (Kosugi et al., 2001).
Biochemical Analysis and Drug Metabolism (Benzhydryloxy)acetic acid and its derivatives have been studied in the context of drug metabolism and biochemical analysis. This includes understanding how the body processes and alters the structure of foreign chemicals, which is fundamental to pharmacology and medicine (Buyske, 1966).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-benzhydryloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQOJWITMQEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Benzhydryloxy)acetic acid | |
CAS RN |
21409-25-6 | |
| Record name | 2-(Diphenylmethoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21409-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(diphenylmethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZHYDRYLOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EX98UAT82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B1208096.png)
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1208097.png)


![(3S,5R,10S,13S,14S)-17-[(1S)-1,5-dimethylhex-4-enyl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1208101.png)


